molecular formula C13H15NO3 B6351482 Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate CAS No. 91957-98-1

Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B6351482
CAS No.: 91957-98-1
M. Wt: 233.26 g/mol
InChI Key: RQMIFKCUJNNDDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions can vary depending on the desired product and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-8-12(15)14(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMIFKCUJNNDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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